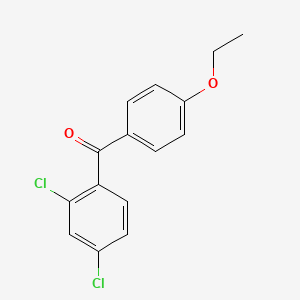
(2,4-dichlorophenyl)(4-ethoxyphenyl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2,4-dichlorophenyl)(4-ethoxyphenyl)methanone, also known as diclofenac, is a nonsteroidal anti-inflammatory drug (NSAID) that is widely used for the treatment of pain and inflammation. It was first synthesized in the 1960s and has since become one of the most commonly prescribed drugs worldwide.
作用机制
Diclofenac works by inhibiting the activity of cyclooxygenase (COX), an enzyme that is responsible for the production of prostaglandins. Prostaglandins are lipid molecules that play a key role in inflammation and pain. By inhibiting COX activity, (2,4-dichlorophenyl)(4-ethoxyphenyl)methanone reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects:
Diclofenac has both biochemical and physiological effects on the body. It has been shown to reduce inflammation, pain, and fever. Diclofenac also has a mild anticoagulant effect, which can increase the risk of bleeding in some patients. In addition, (2,4-dichlorophenyl)(4-ethoxyphenyl)methanone has been associated with an increased risk of cardiovascular events such as heart attack and stroke.
实验室实验的优点和局限性
Diclofenac is widely used in laboratory experiments due to its well-established anti-inflammatory and analgesic properties. It is also relatively inexpensive and readily available. However, (2,4-dichlorophenyl)(4-ethoxyphenyl)methanone has some limitations in laboratory experiments. For example, it has been shown to have cytotoxic effects on certain cell types, which can limit its use in some experiments. In addition, (2,4-dichlorophenyl)(4-ethoxyphenyl)methanone can interfere with the activity of other enzymes and proteins, which can complicate data interpretation.
未来方向
There are several potential future directions for research on (2,4-dichlorophenyl)(4-ethoxyphenyl)methanone. One area of interest is the development of new formulations and delivery methods that can improve its efficacy and reduce its side effects. Another area of interest is the investigation of (2,4-dichlorophenyl)(4-ethoxyphenyl)methanone's potential use in the treatment of neurological disorders such as Alzheimer's disease. Finally, there is a need for further research on the safety and efficacy of (2,4-dichlorophenyl)(4-ethoxyphenyl)methanone in different patient populations, particularly those at increased risk of cardiovascular events.
合成方法
Diclofenac can be synthesized in several ways, including the reaction of 2,4-dichlorophenylacetic acid with 4-ethoxyphenol in the presence of thionyl chloride. Another method involves the reaction of 2,4-dichlorobenzoyl chloride with 4-ethoxyaniline in the presence of a base. Both methods result in the formation of (2,4-dichlorophenyl)(4-ethoxyphenyl)methanone, which can be purified and isolated using various techniques such as recrystallization and chromatography.
科学研究应用
Diclofenac has been extensively studied for its anti-inflammatory and analgesic properties. It is commonly used for the treatment of osteoarthritis, rheumatoid arthritis, and other inflammatory conditions. Diclofenac is also used in the treatment of post-operative pain, menstrual cramps, and other acute pain conditions. In addition, (2,4-dichlorophenyl)(4-ethoxyphenyl)methanone has been investigated for its potential use in the treatment of cancer, Alzheimer's disease, and other neurological disorders.
属性
IUPAC Name |
(2,4-dichlorophenyl)-(4-ethoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2O2/c1-2-19-12-6-3-10(4-7-12)15(18)13-8-5-11(16)9-14(13)17/h3-9H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTBAAOQEWXGLFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)C2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50984543 |
Source


|
| Record name | (2,4-Dichlorophenyl)(4-ethoxyphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50984543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,4-Dichlorophenyl)(4-ethoxyphenyl)methanone | |
CAS RN |
6606-50-4 |
Source


|
| Record name | (2,4-Dichlorophenyl)(4-ethoxyphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50984543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl [(3-chloro-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5739688.png)

![4-{[4-(dimethylamino)benzylidene]amino}-4H-1,2,4-triazole-3,5-diol](/img/structure/B5739699.png)


![2-[(5-cyclohexyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5739714.png)

![N-[2-(4-chlorophenyl)ethyl]-N'-(3,5-dimethylphenyl)thiourea](/img/structure/B5739731.png)

![4-{[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]methyl}benzoic acid](/img/structure/B5739744.png)
![1,3-dimethyl-5-[2-methyl-4-(1-pyrrolidinyl)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5739750.png)
![N-[4-(aminosulfonyl)phenyl]-3-methylbutanamide](/img/structure/B5739752.png)
![2-[(1-ethyl-1H-benzimidazol-2-yl)thio]-N'-(4-isopropylbenzylidene)acetohydrazide](/img/structure/B5739753.png)
